Fulvestrant Impurity 2 is a significant impurity associated with the pharmaceutical compound fulvestrant, which is primarily used in the treatment of hormone receptor-positive breast cancer. Fulvestrant itself is a selective estrogen receptor downregulator and is marketed under the brand name Faslodex. The presence of impurities like Fulvestrant Impurity 2 can affect the efficacy and safety of the drug, making its characterization and analysis crucial in pharmaceutical development.
Fulvestrant Impurity 2 is derived from the synthesis of fulvestrant, which involves complex chemical processes. The impurity arises during the manufacturing stages and can be identified through various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Fulvestrant Impurity 2 falls under the category of organic compounds, specifically as a steroid derivative. Its classification is essential for regulatory compliance and quality control in pharmaceutical formulations.
The synthesis of fulvestrant involves multiple steps, typically around six stages, which include stereoselective additions and aromatic transformations. The initial steps often involve the use of organocuprate reagents to facilitate the addition to steroidal dienones, followed by copper-mediated aromatization .
The synthesis process is tightly controlled to minimize impurities. For instance, specific reaction conditions such as temperature, solvent choice, and reaction time are optimized to yield a high-purity product. Analytical methods like HPLC are employed to monitor the levels of impurities throughout the synthesis process .
Fulvestrant Impurity 2 shares a structural similarity with fulvestrant but differs in specific functional groups or stereochemistry. The molecular formula for fulvestrant is C32H47F5O3S, while the exact structure of Fulvestrant Impurity 2 may vary depending on its specific chemical modifications .
The molecular weight of Fulvestrant Impurity 2 is typically close to that of fulvestrant but may vary slightly due to differences in composition. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy provide detailed insights into its structural features .
Fulvestrant Impurity 2 can participate in various chemical reactions typical for steroid derivatives. These may include oxidation, reduction, and substitution reactions depending on its functional groups .
The formation of Fulvestrant Impurity 2 during the synthesis of fulvestrant can be attributed to side reactions that occur under certain conditions. Understanding these reactions is critical for improving synthesis methods and ensuring product purity .
Fulvestrant Impurity 2's physical properties such as melting point, solubility, and appearance are typically characterized during stability studies. These properties are essential for formulation development .
Chemical properties include reactivity with various reagents, stability under different conditions (e.g., light, temperature), and compatibility with excipients used in drug formulations. Analytical techniques such as gas chromatography (GC) and HPLC are utilized to assess these properties .
Fulvestrant Impurity 2 plays a crucial role in pharmaceutical research and development. It is used for:
Fulvestrant (Faslodex®) is a steroidal estrogen receptor antagonist used clinically for hormone receptor-positive (HR+) advanced breast cancer in postmenopausal women. Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, fulvestrant functions as a selective estrogen receptor degrader (SERD). Its mechanism involves competitive binding to estrogen receptors (ERα and ERβ), followed by receptor dimerization blockade, nuclear translocation inhibition, and accelerated ER degradation [1] [2]. This results in complete suppression of estrogen-dependent gene transcription. Structurally, fulvestrant features a 7α-alkylsulfinyl side chain appended to an estradiol backbone, enabling irreversible ER binding and degradation. Its affinity for ER approaches 89% of estradiol's binding capacity, making it 100-fold more potent than tamoxifen in preclinical models [1] [7]. The drug's pharmacokinetics support monthly intramuscular administration, with a terminal half-life of ~40 days due to slow release from the injection site [7].
Impurity profiling is a regulatory mandate (ICH Q3A/B, USP, EP) to ensure drug safety and efficacy. Fulvestrant impurities arise from synthesis intermediates, degradation products, or storage artifacts and may impact biological activity or toxicity. The European Pharmacopoeia (EP 11.0) and United States Pharmacopeia (USP-NF 42) specify limits for fulvestrant impurities, including Identified Impurity A (β-isomer), Impurity B (sulfone), and Impurity D (dimer) [1] [8]. Uncontrolled impurities can alter pharmacokinetics, receptor binding, or stability, potentially compromising therapeutic outcomes. For instance, stereoisomeric impurities may exhibit partial agonist activity, diminishing fulvestrant's pure antagonism. Regulatory guidelines enforce strict analytical controls and threshold limits (typically 0.10–0.15%) for unknown and known impurities to mitigate these risks [3] [8].
Fulvestrant impurities are classified as:
Table 1: Pharmacopeial Impurities in Fulvestrant
Designation | Chemical Name | CAS No. | Type | Molecular Formula |
---|---|---|---|---|
EP Impurity A | Fulvestrant β-isomer | 407577-53-1 | Stereoisomer | C₃₂H₄₇F₅O₃S |
EP Impurity B | Fulvestrant 9-Sulfone | 98008-06-1 | Oxidation product | C₃₂H₄₇F₅O₄S |
EP Impurity D | 7,7′-Nonane-1,9-diylbis[estra-1,3,5(10)-triene-3,17β-diol] | 2483797-59-5 | Dimer | C₄₅H₆₄O₄ |
USP Impurity 2 | (7S,8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-7-(9-((methylsulfonyl)oxy)nonyl)estra-1,3,5(10)-triene-17-yl acetate | 1621885-80-0 | Ester derivative | C₃₀H₄₆O₆S |
Fulvestrant Impurity 2 (CAS 1621885-80-0) is designated as a process-related impurity by the USP, arising during synthesis or storage [6] [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4